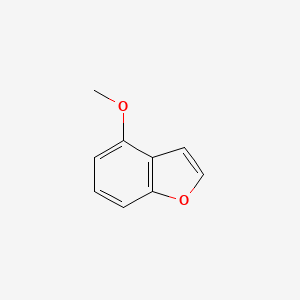

4-Methoxybenzofuran

説明

Structure

3D Structure

特性

CAS番号 |

18014-96-5 |

|---|---|

分子式 |

C9H8O2 |

分子量 |

148.16 g/mol |

IUPAC名 |

4-methoxy-1-benzofuran |

InChI |

InChI=1S/C9H8O2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 |

InChIキー |

NWCMFNIMUUMBGZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C=CO2 |

製品の起源 |

United States |

The Benzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound forged from the fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and clinically approved drugs underscores its remarkable versatility and therapeutic potential.[1][2] From the pioneering synthesis of benzofuran by Perkin in 1870, this seemingly simple bicyclic system has captivated the minds of chemists and pharmacologists, leading to the discovery of potent agents against a spectrum of human ailments, including cancer, microbial infections, inflammation, and neurodegenerative diseases.[3][4] This technical guide provides a comprehensive exploration of the benzofuran core, delving into its synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern its biological effects. Through an examination of key experimental protocols, mechanistic insights, and case studies of prominent drugs, this guide aims to equip researchers with the knowledge to rationally design and develop the next generation of benzofuran-based therapeutics.

I. Crafting the Core: Strategic Synthesis of the Benzofuran Nucleus

The diverse biological activities of benzofuran derivatives are intrinsically linked to the substituents adorning the core structure. Consequently, the development of efficient and versatile synthetic methodologies has been a major focus of chemical research. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful and Versatile Approach

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for the construction of the benzofuran scaffold, offering a high degree of control over the final structure.[3][5] The Sonogashira coupling, in particular, has proven to be a robust method for the synthesis of 2-substituted benzofurans.[5]

Rationale for Choosing Palladium-Catalyzed Cross-Coupling: This family of reactions is favored for its high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds under relatively mild conditions. The Sonogashira coupling, for instance, allows for the direct coupling of a terminal alkyne with an aryl halide, providing a convergent and modular approach to a wide range of 2-substituted benzofurans.

Experimental Protocol: One-Pot Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization [3][5]

This one-pot procedure exemplifies the efficiency of palladium catalysis in constructing 2-substituted benzofurans.

-

Step 1: Reaction Setup To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

-

Step 2: Catalyst Addition Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq.).

-

Step 3: Reaction Execution The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 4: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization Workflow.

B. Intramolecular Cyclization of ortho-Hydroxystilbenes: A Metal-Free Alternative

For the synthesis of 2-arylbenzofurans, an alternative to palladium-catalyzed methods is the oxidative cyclization of ortho-hydroxystilbenes. This approach often utilizes hypervalent iodine reagents, providing a metal-free pathway to the desired products.[6]

Rationale for Choosing Intramolecular Cyclization: This method is advantageous when avoiding transition metal catalysts is desirable, either due to cost, toxicity concerns, or potential interference with other functional groups in the molecule. Hypervalent iodine reagents are generally less toxic and more environmentally benign than many heavy metal catalysts.

Experimental Protocol: Hypervalent Iodine-Mediated Oxidative Cyclization [6]

This protocol details a metal-free approach to 2-arylbenzofurans.

-

Step 1: Dissolution Dissolve the ortho-hydroxystilbene (1.0 eq.) in acetonitrile.

-

Step 2: Reagent Addition Add a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), to the solution.

-

Step 3: Reaction Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Step 4: Quenching and Extraction Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

-

Step 5: Purification Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: Hypervalent Iodine-Mediated Oxidative Cyclization Workflow.

II. The Pharmacological Orchestra: Diverse Biological Activities of Benzofurans

The benzofuran scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1]

A. Anticancer Activity: A Multifaceted Attack on Malignancy

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][7][8]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylbenzofurans | MCF-7 (Breast) | 0.1 - 10 | [7] |

| Benzofuran-chalcones | A549 (Lung) | 0.5 - 15 | [5] |

| Benzofuran-amides | HCT116 (Colon) | 1 - 20 | [8] |

| Rocaglamides | Various | Nanomolar range |

One of the most well-studied classes of anticancer benzofurans is the rocaglamides, natural products isolated from plants of the Aglaia genus. Rocaglamide and its analogs exhibit potent anticancer activity by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation. By clamping eIF4A onto specific mRNA transcripts, rocaglamides prevent the synthesis of proteins crucial for cancer cell survival and proliferation.

Caption: Mechanism of Action of Rocaglamide.

B. Antimicrobial Activity: Combating Infectious Diseases

Benzofuran derivatives have also emerged as promising antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[9] The antifungal drug griseofulvin, a natural product containing a spiro-benzofuranone core, is a classic example.[10][11]

Mechanism of Action of Griseofulvin: Griseofulvin exerts its antifungal effect by disrupting the mitotic spindle in fungal cells. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with microtubule formation prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest and inhibition of fungal growth.[10][11]

Caption: Mechanism of Action of Griseofulvin.

Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted Benzofurans | Staphylococcus aureus | 1 - 50 | [9] |

| Benzofuran-triazoles | Candida albicans | 2 - 64 | [9] |

| Griseofulvin | Dermatophytes | 0.1 - 10 | [10][11] |

C. Neuroprotective and Anti-inflammatory Activities

Recent research has highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases and inflammatory conditions.[8][12][13][14][15] Certain benzofuran-based compounds have shown the ability to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1).[12][13][16] Additionally, benzofuran derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[8][14][15]

III. Case Studies: Benzofuran Scaffolds in Clinically Approved Drugs

The therapeutic importance of the benzofuran scaffold is best illustrated by its presence in several clinically approved drugs.

A. Amiodarone: A Broad-Spectrum Antiarrhythmic Agent

Amiodarone is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1][16][17][18][19] Initially synthesized in 1961 as an antianginal agent, its profound effects on cardiac electrophysiology were later recognized.[1][16][17][18] Amiodarone's mechanism of action is complex, involving the blockade of multiple ion channels, including potassium, sodium, and calcium channels, which collectively prolongs the cardiac action potential and refractory period.[1]

B. Griseofulvin: A Long-Standing Antifungal Therapy

As previously discussed, griseofulvin is an orally active antifungal agent that has been used for decades to treat dermatophytic infections of the skin, hair, and nails.[4][10][11][20] Its unique mechanism of action, targeting fungal mitosis, and its ability to accumulate in keratinized tissues make it an effective treatment for these types of infections.[10][11]

IV. Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of vast chemical libraries with diverse substitution patterns, enabling the exploration of a wide range of biological targets. Future research in this area will likely focus on the development of more selective and potent benzofuran derivatives with improved pharmacokinetic and safety profiles. The application of modern drug discovery technologies, such as computational modeling, high-throughput screening, and structure-based drug design, will undoubtedly accelerate the journey of new benzofuran-based drugs from the laboratory to the clinic.[21]

V. References

-

What is the mechanism of Griseofulvin? Patsnap Synapse. (2024, July 17).

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024, May 5).

-

Griseofulvin. Wikipedia.

-

Amiodarone: Historical development and pharmacologic profile*1. Academia.edu.

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. (2022, April 28).

-

Griseofulvin: uses, dosing, warnings, adverse events, interactions. MedCentral.

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023, April 11).

-

Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences. (2023, December 4).

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry. (2020, January 31).

-

Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. Asian Journal of Organic Chemistry.

-

(PDF) A Critical Review on Synthetic Pathway of Benzofurans. Academia.edu.

-

The Story of Amiodarone: Discovery of an anti-arrhythmic drug by exploring a medicinal plant, from history to clinical practice. European Heart Journal. (2019, September 1).

-

Griseofulvin. LiverTox - NCBI Bookshelf - NIH. (2018, March 14).

-

Amiodarone. chemeurope.com.

-

Amiodarone: historical development and pharmacologic profile. American Heart Journal. (1983).

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. (2023, February 10).

-

Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals. (2023, September 27).

-

Synthesis of potent antitumor and antiviral benzofuran derivatives. Medicinal Chemistry Research.

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. (2025, October 23).

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. (2019, September 2).

-

Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. (2010).

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (2019, August 27).

-

Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

-

Synthesis, X-ray crystal structure and tubulin-binding properties of a benzofuran analogue of the potent cytotoxic agent combretastatin A4. Monash University. (1999, December 1).

-

Amiodarone. Wikipedia.

-

Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. ResearchGate. (2025, August 9).

-

Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. Texila International Journal.

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. (2024, January 8).

-

Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Organic Chemistry Portal.

-

Full article: Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis. (2018, October 2).

-

DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing. (2025, August 14).

-

X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. CCCU Research Space Repository - Canterbury Christ Church University.

-

(PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. (2025, August 7).

-

Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. scienceopen.com [scienceopen.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. jopcr.com [jopcr.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Methoxybenzofurans: From Ancient Remedies to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a cornerstone in the architecture of biologically active molecules. The introduction of a methoxy substituent to this core structure gives rise to a class of compounds with a rich history and a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the history, discovery, and diverse bioactivities of methoxybenzofurans. From their roots in ancient Egyptian traditional medicine to their current status as promising leads in anticancer and anti-inflammatory drug development, we delve into the scientific journey that has unveiled their therapeutic potential. This guide will detail the pivotal discoveries, examine the molecular mechanisms of action, provide contemporary synthetic strategies, and present detailed experimental protocols for the isolation, characterization, and biological evaluation of these fascinating molecules.

A Historical Perspective: From Pharaoh's Physicians to Modern Pharmacology

The story of bioactive methoxybenzofurans begins not in a modern laboratory, but in the fertile lands of ancient Egypt. The seeds of Ammi visnaga, a plant native to the Mediterranean region, were a key component of traditional Egyptian medicine, used for a variety of ailments, most notably renal colic and kidney stones.[1] The active principles of this plant, khellin and visnagin, are both methoxy-substituted furanochromones, a class of benzofuran derivatives.

The scientific investigation into these compounds began in earnest in the early 20th century. A pivotal moment came in 1938 when the Austrian chemist Egon Späth and his colleague Gruber successfully isolated and elucidated the chemical structure of khellin.[2] This discovery paved the way for a deeper understanding of its pharmacological properties. Early studies confirmed the traditional use of Ammi visnaga extracts as smooth muscle relaxants, providing a scientific basis for their efficacy in treating conditions like asthma and angina pectoris.[3]

A significant milestone in the therapeutic application of methoxybenzofuran knowledge was the development of cromolyn sodium in the 1960s.[4] Dr. Roger Altounyan, himself an asthma sufferer, systematically investigated derivatives of khellin, leading to the synthesis of cromolyn sodium, a mast cell stabilizer that became a breakthrough prophylactic treatment for asthma.[1][5] This journey from a natural product to a rationally designed synthetic drug exemplifies the enduring value of natural product chemistry in modern medicine.

While the benzofuran ring itself was first synthesized by Perkin in 1870, it was the discovery and exploration of naturally occurring methoxy-substituted derivatives like khellin that truly ignited interest in their therapeutic potential.[6][7]

Natural Sources of Bioactive Methoxybenzofurans

Nature remains a prolific source of structurally diverse and biologically active methoxybenzofurans. Beyond the well-studied Ammi visnaga, these compounds are found in a variety of plant families, as well as in fungi and lichens.

Higher Plants

-

Ammi visnaga (Apiaceae): The fruits of this plant are a rich source of khellin and visnagin.[3]

-

Zanthoxylum spp. (Rutaceae): Several species of this genus are known to produce benzofuran derivatives with anti-inflammatory properties.[8]

-

Morus spp. (Moraceae): The mulberry genus is a source of various 2-arylbenzofurans, including moracins, which exhibit a range of bioactivities.[9]

-

Eupatorium spp. (Asteraceae): This genus is known to produce a variety of bioactive secondary metabolites, including benzofuran derivatives.[10]

-

Tephrosia purpurea (Fabaceae): This plant has been a source for the isolation of novel benzofuran compounds.[4]

Fungi and Lichens

Fungi, particularly those from marine environments, and lichens are increasingly recognized as sources of unique methoxybenzofuran structures with potent biological activities.

-

Penicillium crustosum : A marine-derived fungus that produces benzofuran derivatives with antimicrobial and anti-inflammatory activities.[11]

-

Lichens: These symbiotic organisms produce a vast array of secondary metabolites, including dibenzofurans, some of which possess antimicrobial properties.[3][12][13]

Key Bioactivities and Mechanisms of Action

Methoxybenzofurans exhibit a broad spectrum of pharmacological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The position and number of methoxy groups on the benzofuran scaffold play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of methoxybenzofuran derivatives against a wide range of cancer cell lines.[2][6] Their mechanisms of action are often multifaceted and target key cellular processes involved in cancer progression.

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer methoxybenzofurans is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][5] The methoxy group is often a key determinant of this activity.[2]

-

Kinase Inhibition: Certain methoxybenzofuran derivatives have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival. This includes the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key player in tumor angiogenesis.[4]

-

Induction of Apoptosis: Methoxybenzofurans can induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[4]

Caption: Methoxybenzofuran inhibition of tubulin polymerization.

Anti-inflammatory Activity

Methoxybenzofurans have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

-

Downregulation of MAPK and NF-κB Signaling Pathways: A central mechanism of their anti-inflammatory action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][8][] By inhibiting the phosphorylation of key proteins in these pathways (e.g., JNK, p38, IKK, IκBα, p65), methoxybenzofurans can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[1][8][]

Caption: General workflow for the isolation of methoxybenzofurans.

Step-by-Step Protocol:

-

Plant Material Preparation: The selected plant material (e.g., seeds, leaves, roots) is dried at room temperature in a well-ventilated area and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with the target methoxybenzofuran (often the ethyl acetate or dichloromethane fraction) is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents to further separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure methoxybenzofuran.

-

Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Evaluation of Anticancer Activity

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the methoxybenzofuran derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Evaluation of Anti-inflammatory Activity

Griess Assay for Nitric Oxide Production:

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

Step-by-Step Protocol:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the methoxybenzofuran derivative for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The cells are incubated for 24 hours.

-

Griess Assay: The culture supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Quantitative Data Summary

The following table summarizes the reported anticancer activity of selected methoxybenzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methoxy-substituted Benzofuran Analog 1 | A549 (Lung) | 5.2 | [2] |

| Methoxy-substituted Benzofuran Analog 2 | HeLa (Cervical) | 3.8 | [2] |

| Methoxy-substituted Benzofuran Analog 3 | HCT-116 (Colon) | 7.1 | [2] |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | RAW 264.7 (NO Inhibition) | ~5.0 | [8] |

Future Perspectives and Conclusion

The journey of bioactive methoxybenzofurans, from their empirical use in ancient traditional medicine to their rational design as modern therapeutic agents, underscores the profound importance of natural products in drug discovery. The methoxy group has been shown to be a critical determinant of the biological activity of these compounds, influencing their potency and mechanism of action.

Future research in this field will likely focus on several key areas:

-

Exploration of Untapped Natural Sources: The vast biodiversity of plants, fungi, and marine organisms remains a largely unexplored reservoir of novel methoxybenzofuran structures.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by methoxybenzofurans will be crucial for their development as targeted therapies.

-

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The synthesis of new analogs with optimized potency, selectivity, and pharmacokinetic properties will continue to be a major focus.

-

Clinical Translation: Promising lead compounds will need to be advanced through preclinical and clinical studies to evaluate their safety and efficacy in humans.

References

-

Späth, E., & Gruber, W. (1938). Die Konstitution des Khellins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(5), 106-113. [Link]

-

Altounyan, R. E. C. (1967). Inhibition of experimental asthma by a new compound—disodium cromoglycate ‘Intal’. Acta Allergologica, 22(6), 487-487. [Link]

-

Lee, J. Y., et al. (2015). 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, a novel ailanthoidol derivative, exerts anti-inflammatory effect through downregulation of mitogen-activated protein kinase in lipopolysaccharide-treated RAW 264.7 cells. Journal of medicinal food, 18(1), 55-63. [Link]

-

Perkin, W. H. (1870). On the synthesis of coumarin and its homologues. Journal of the Chemical Society, 23, 368-371. [Link]

-

Aslam, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Cox, J. S. G. (1967). Disodium cromoglycate (FPL 670)(‘Intal’): a specific inhibitor of reaginic antibody-antigen mechanisms. Nature, 216(5122), 1328-1329. [Link]

-

Patel, M., & Bernstein, J. A. (2011). The discovery of cromolyn sodium. Annals of Allergy, Asthma & Immunology, 107(4), A12. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Vassallo, A., et al. (2021). New methoxy derivatives of trans 2, 3-diaryl-2, 3-dihydrobenzofurans as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 46, 128172. [Link]

-

Gorska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(12), 4705. [Link]

-

Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6092. [Link]

-

Shrestha, S., & Lee, D. Y. (2022). Lichen Secondary Metabolites as Anti-Fungal Agent. Molecules, 27(3), 1031. [Link]

-

Calcott, M. J., et al. (2018). A Historical Overview of Natural Products in Drug Discovery. Marine drugs, 16(9), 303. [Link]

-

Millot, M., et al. (2017). Dibenzofurans and derivatives from lichens and ascomycetes. Phytochemistry Reviews, 16(1), 103-132. [Link]

-

Zheng, C. J., et al. (2020). The structure–activity relationship review of the main bioactive constituents of Morus genus plants. Phytochemistry Reviews, 19(1), 105-135. [Link]

-

Organic Chemistry Portal. (2023). Benzofuran synthesis. [Link]

-

Al-Ostoot, F. H., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 999. [Link]

-

Liu, J. X., et al. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 2007. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Evaluation of Benzofuran from European Butterbur (Petasites hybridus) Plant Bioactivity as Anticancer and Immunomodulatory Phytochemical Against Cells’ ROS Species | Springer Nature Experiments [experiments.springernature.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Total synthesis of 4-Methoxybenzofuran from salicylaldehyde

An Application Note and Protocol for the Total Synthesis of 4-Methoxybenzofuran from Salicylaldehyde Derivatives

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Members of this class have demonstrated utility as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] Consequently, the development of efficient and reliable synthetic routes to functionalized benzofurans is a topic of persistent interest for researchers in medicinal chemistry and drug development.

This document provides a detailed, two-step protocol for the total synthesis of 4-methoxybenzofuran. The strategy commences with the readily available precursor, 3-methoxysalicylaldehyde, and proceeds through a classical O-alkylation followed by an intramolecular cyclization and decarboxylation sequence. This approach is based on the well-established Perkin-Rössing reaction, which offers a robust and scalable method for the construction of the benzofuran core.[4][5]

The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to equip the researcher with the knowledge to troubleshoot and adapt the protocol for other substituted benzofurans.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages:

-

O-Alkylation: The phenolic hydroxyl group of 3-methoxysalicylaldehyde is alkylated with chloroacetic acid under basic conditions to yield the key intermediate, (2-formyl-6-methoxyphenoxy)acetic acid.

-

Cyclization & Decarboxylation: The intermediate undergoes an intramolecular condensation reaction upon heating with acetic anhydride and sodium acetate, which facilitates the formation of the furan ring and subsequent decarboxylation to afford the final product, 4-methoxybenzofuran.

Caption: Mechanism of O-alkylation.

Experimental Protocol

Materials:

-

3-Methoxysalicylaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (pellets)

-

Concentrated hydrochloric acid

-

Distilled water

-

1000 mL round-bottom flask

-

Reflux condenser

-

Stirring bar or mechanical stirrer

-

Büchner funnel and filter flask

Procedure:

-

To a 1000 mL round-bottom flask, add a solution of sodium hydroxide (2.0 moles) in 200 mL of distilled water.

-

To this solution, add 3-methoxysalicylaldehyde (1.0 mole) and chloroacetic acid (1.0 mole) dissolved in 800 mL of water.

-

Equip the flask with a reflux condenser and a stirrer. Heat the mixture to boiling with gentle stirring.

-

Maintain the reflux for approximately 3 hours. The solution may darken during this time. [4]5. After reflux, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the product.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product, (2-formyl-6-methoxyphenoxy)acetic acid, thoroughly. The product can be purified further by recrystallization from hot water if necessary.

Expected Characterization Data (Intermediate)

-

Appearance: Off-white to light tan solid.

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, methoxy group protons (~3.9 ppm), and the methylene protons of the acetic acid moiety (~4.7 ppm). The carboxylic acid proton will be a broad singlet.

-

¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the methylene carbon (~65 ppm).

-

IR (KBr, cm⁻¹): Expect strong carbonyl stretching bands for the aldehyde (~1680 cm⁻¹) and the carboxylic acid (~1730 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

Part 2: Synthesis of 4-Methoxybenzofuran

Principle and Mechanism

This transformation is an intramolecular Perkin-like condensation followed by decarboxylation. Acetic anhydride serves both as a dehydrating agent and a reactant. The reaction is initiated by the formation of a mixed anhydride between the carboxylic acid intermediate and acetic anhydride. A base, sodium acetate, then abstracts a proton from the α-carbon of the phenoxyacetate moiety, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl, forming a five-membered ring. Subsequent elimination of water and acetate, followed by decarboxylation, leads to the formation of the aromatic benzofuran ring.

Caption: Key stages of the cyclization and decarboxylation process.

Experimental Protocol

Materials:

-

(2-formyl-6-methoxyphenoxy)acetic acid (crude or purified)

-

Anhydrous sodium acetate (powdered)

-

Acetic anhydride

-

Diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Distillation apparatus or column chromatography setup

Procedure:

-

In a round-bottom flask, place the dried (2-formyl-6-methoxyphenoxy)acetic acid (0.5 mole), anhydrous sodium acetate (1.0 mole), and acetic anhydride (450 mL). [4]2. Heat the mixture under reflux for 5-6 hours.

-

After the reaction is complete, allow the mixture to cool slightly and then pour it into a large beaker containing ice water. Stir vigorously to hydrolyze the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. [5]6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude 4-methoxybenzofuran.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixture).

Expected Characterization Data (Final Product)

-

Appearance: Colorless oil or low-melting solid.

-

Molecular Formula: C₉H₈O₂ [6]* Molecular Weight: 148.16 g/mol [6]* ¹H NMR (CDCl₃): Expect signals in the aromatic region (approx. 6.7-7.5 ppm) corresponding to the protons on the benzene and furan rings, and a singlet for the methoxy group protons around 3.9 ppm.

-

¹³C NMR (CDCl₃): Expect distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the furan ring.

-

Mass Spectrometry (EI): m/z (%) = 148 ([M]⁺).

Quantitative Data Summary

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Product | Theoretical Yield |

| 1 | 3-Methoxysalicylaldehyde | 1.0 | Chloroacetic acid | 1.0 | (2-formyl-6-methoxyphenoxy)acetic acid | ~80-85% [4] |

| 2 | (2-formyl-6-methoxyphenoxy)acetic acid | 1.0 | Sodium Acetate | 2.0 | 4-Methoxybenzofuran | ~40-50% [5] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Step 1: Low yield of acid intermediate | Incomplete reaction. | Ensure adequate reflux time (at least 3 hours). Check the purity of starting materials. |

| Product lost during workup. | Ensure complete precipitation by thorough acidification and cooling. Avoid excessive washing. | |

| Step 2: Reaction fails to proceed | Reagents are not anhydrous. | Use freshly fused sodium acetate and pure acetic anhydride. Water will inhibit the reaction. |

| Insufficient heating. | Ensure the reaction is maintained at a steady reflux for the entire duration. | |

| Step 2: Low yield of benzofuran | Formation of side products. | The use of acetic acid in the reaction mixture can sometimes lead to the formation of coumarilic acid as a side product. [4]Adhere to the prescribed stoichiometry. |

| Incomplete extraction. | Perform multiple extractions with the organic solvent to ensure all product is recovered from the aqueous layer. | |

| Purification Issues | Product is an oil and difficult to handle. | Purify by vacuum distillation for larger scales or column chromatography for smaller scales. |

References

- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).

- Boger, D. L., & Brotherton, C. E. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 52(33), 4377-4379.

- Wikipedia contributors. (2023). Perkin rearrangement. In Wikipedia, The Free Encyclopedia.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Hossain, M. M., et al. (2019).

- Duan, X.-F., et al. (2013). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Tetrahedron Letters, 54(32), 4271-4274.

- Xi, C., et al. (2012). Benzofurans or Isochromenes via the Ring-Opening Cyclization of Cyclopropene Derivatives with Organolithiums. Organic Letters, 14(3), 894-897.

- Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(2), 251-254.

- Kaur, N., et al. (2024).

- Candeias, S., & Cal, P. M. S. D. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3326.

- Chen, J., et al. (2017). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 15(3), 549-553.

- Kumar, A., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(23), 11365-11374.

- Kaur, N., et al. (2024).

- WuXi AppTec Content Team. (n.d.).

- Taylor & Francis. (2014). Synthesis of Benzofuran Derivatives via Different Methods.

- Padwa, A., et al. (2011). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron Letters, 52(23), 2975-2978.

- Wang, Q., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(3), 1863-1870.

- Al-Abdullah, E. S., et al. (2017). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. Journal of Molecular Structure, 1130, 86-99.

- SpectraBase. (n.d.). CORSIFURAN-C;5-METHOXY-2-(4-METHOXYPHENYL)-BENZOFURAN.

- ChemSpider. (2013).

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzofuran.

- WuXi AppTec Content Team. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.

- Barker, P., et al. (1989). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans.

- Organic Syntheses. (n.d.). Chloroacetonitrile. Organic Syntheses Procedure.

- Bellur, E., & Langer, P. (2005). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. The Journal of Organic Chemistry, 70(24), 10013-10029.

- SpectraBase. (n.d.). (2Z)-2-(4-chlorobenzylidene)-6-methoxy-1-benzofuran-3(2H)-one.

- Dinculescu, A., et al. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Revue Roumaine de Chimie, 68(5), 533-540.

- Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28.

- Organic Syntheses. (n.d.). Coumarone. Organic Syntheses Procedure.

- ResearchGate. (n.d.).

- Ranjbari, M. A., & Tavakol, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756-4762.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Methoxybenzofuran | C9H8O2 | CID 19804082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Causality: Navigating C2 vs. C3 Selectivity

Advanced Application Notes: Regioselective C-H Activation and Functionalization of 4-Methoxybenzofuran

Benzofurans are privileged scaffolds in medicinal chemistry and materials science. The introduction of a methoxy group at the 4-position (4-methoxybenzofuran) significantly alters the electronic landscape of the heteroaromatic system, presenting both unique opportunities and specific challenges for late-stage C-H functionalization. This technical guide provides authoritative protocols for the regioselective C-H activation of 4-methoxybenzofuran, detailing the mechanistic causality behind catalyst selection, solvent effects, and directing group strategies.

The furan ring of benzofuran possesses two primary sites for electrophilic and metal-catalyzed functionalization: C2 and C3. Achieving high regioselectivity requires a deep understanding of the substrate's intrinsic electronic properties and the catalytic mechanism.

-

Inherent Reactivity & Electronic Effects : The C3 position of benzofuran is inherently more nucleophilic than the C2 position. Electrophilic attack at C3 results in an intermediate sigma complex where the positive charge is stabilized by the adjacent oxygen's lone pair[1]. Furthermore, the 4-methoxy substituent is strongly electron-donating via resonance. It enriches the electron density of the benzofuran core, which accelerates oxidative addition but can also increase the propensity for over-arylation or electrophilic side reactions.

-

C2-Selectivity via CMD Pathway : Under palladium catalysis, C-H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The C2 proton is significantly more acidic than the C3 proton due to the inductive electron-withdrawing effect of the adjacent oxygen atom. Consequently, in the presence of a mild base (e.g., acetate or silver oxide), the Pd(II) intermediate preferentially inserts at the C2 position, overriding the inherent C3 nucleophilicity[2].

Catalytic cycle of Pd-catalyzed C2-arylation via the CMD pathway.

Quantitative Data Summary

To provide a comparative baseline for experimental design, Table 1 summarizes the optimized conditions and typical yields for different functionalization trajectories of methoxy-substituted benzofurans.

| Functionalization Strategy | Target Site | Catalyst System | Reagents / Additives | Solvent | Temp (°C) | Typical Yield (%) |

| Direct Arylation | C2 | Pd(OAc)₂ (5 mol%) | Ag₂O (0.75 eq), Ar-I | HFIP | 25 - 50 | 75 - 98 |

| Directed Arylation | C3 | Pd(OAc)₂ (10 mol%) | AgOAc (1.5 eq), NaOAc | CPME | 110 | 60 - 88 |

| Homocoupling | C2-C2 | PdCl₂(PhCN)₂ (3 mol%) | AgNO₃ / KF | DMSO | 60 | 50 - 65 |

Experimental Protocols: A Self-Validating System

The following methodologies have been engineered to ensure reproducibility. Each protocol includes validation checkpoints to confirm reaction progress and product integrity without relying solely on end-stage analysis.

Protocol 1: Mild Regioselective C2-Arylation

This protocol utilizes Hexafluoroisopropanol (HFIP) as a solvent. HFIP is considered a "magical solvent" in C-H activation; its high hydrogen-bond donating ability and low nucleophilicity stabilize the Pd intermediates and accelerate C-H cleavage, allowing the reaction to proceed at room temperature or under mild heating[3],[4].

Step-by-Step Methodology:

-

Preparation : In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-methoxybenzofuran (1.0 mmol, 1.0 equiv) and the corresponding aryl iodide (1.5 mmol, 1.5 equiv).

-

Catalyst & Additive Loading : Add Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and Silver(I) oxide (Ag₂O) (0.75 mmol, 0.75 equiv). Causality: Ag₂O is critical here; it acts as both a halide scavenger (driving the equilibrium forward by precipitating insoluble AgI) and a mild base essential for the CMD deprotonation step[4].

-

Solvent Addition : Add 2.0 mL of HFIP. Seal the tube and purge the system with Argon for 5 minutes to prevent oxidative degradation.

-

Reaction Execution : Stir the mixture at 50 °C for 18 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the 4-methoxybenzofuran spot (highly UV active) and the appearance of a lower Rf product spot indicates successful conversion.

-

-

Workup : Cool the vessel to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a short pad of Celite® to remove silver salts and palladium black. Wash the pad with additional dichloromethane (2 x 5 mL).

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

-

Characterization : Verify C2-regioselectivity via ¹H NMR. The diagnostic C3-proton of the benzofuran ring typically appears as a distinct singlet around 7.0 - 7.3 ppm. The absence of a C2-proton signal (normally ~7.6 ppm) confirms exclusive C2-arylation.

Protocol 2: 8-Aminoquinoline Directed C3-Arylation

To override the inherent C2-selectivity of the CMD pathway, a directing group (DG) strategy must be employed. By installing an 8-aminoquinoline (8-AQ) amide at the C2 position, the palladium catalyst is tethered and geometrically forced into proximity with the C3-H bond, enabling selective C3-arylation[5],[6].

Step-by-Step Methodology:

-

Substrate Preparation : Synthesize 4-methoxybenzofuran-2-carboxamide bearing the 8-AQ directing group (0.15 mmol, 1.0 equiv) using standard amide coupling procedures.

-

Reaction Setup : In a dried pressure vial, combine the 8-AQ substrate, the target aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (10 mol%), Silver acetate (AgOAc) (0.225 mmol, 1.5 equiv), and Sodium acetate (NaOAc) (0.15 mmol, 1.0 equiv).

-

Solvent & Heating : Dissolve the mixture in Cyclopentyl methyl ether (CPME) (0.3 mL, 0.5 M). Causality: CPME is chosen for its high boiling point, low peroxide formation, and stability under forcing conditions[6]. Heat the sealed vial at 110 °C under an inert atmosphere for 14-24 hours.

-

Workup & Cleavage : After cooling, filter the mixture through Celite®. To remove the 8-AQ directing group and isolate the functionalized core, subject the product to Boc-activation followed by transamidation or hydrolysis to yield the free C3-arylated 4-methoxybenzofuran-2-carboxylic acid[5].

Troubleshooting & Optimization

Decision tree for troubleshooting regioselectivity in benzofuran C-H activation.

-

Issue: Formation of Homocoupling Byproducts .

-

Cause: Excess oxidant or trace oxygen in the system can lead to Pd-catalyzed homocoupling of the benzofuran rather than cross-coupling with the aryl halide[7].

-

Solution: Ensure rigorous degassing of the solvent (using the freeze-pump-thaw method) and maintain a strict Argon atmosphere throughout the reaction.

-

-

Issue: Low Yield in C3-Arylation .

-

Cause: The 4-methoxy group increases the electron density of the ring, which can sometimes lead to off-target electrophilic halogenation or catalyst poisoning by strongly coordinating intermediates.

-

Solution: Increase the catalyst loading to 10 mol% and ensure the AgOAc is freshly dried, as trace moisture severely inhibits the directed C-H cleavage step[6].

-

References

-

1, Benchchem. 4.5, Semantic Scholar. 5.4, Organic Letters - ACS Publications. 6.6, MDPI. 7.7, Kobe University.

Sources

Application Note: Electrophilic Aromatic Substitution (EAS) Protocols for 4-Methoxybenzofuran

Executive Summary

4-Methoxybenzofuran is a highly privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of amyloid imaging agents, selective enzyme inhibitors, and novel chemotherapeutics. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) presents a unique regiochemical challenge due to the presence of two competing electron-rich domains: the heteroaromatic furan ring and the methoxy-activated benzene ring.

This application note provides a comprehensive, causality-driven guide to controlling the regioselectivity of EAS on 4-methoxybenzofuran. By manipulating electrophile hardness, solvent polarity, and Lewis acid coordination, researchers can selectively direct substitution to either the C-2 position (furan ring) or the C-5/C-7 positions (benzene ring).

Mechanistic Rationale & Regioselectivity (Causality Analysis)

To achieve predictable functionalization, one must understand the electronic push-and-pull within the 4-methoxybenzofuran system.

The Furan Domain (C-2 vs. C-3): Unlike indole, which preferentially undergoes EAS at C-3, the benzofuran core naturally favors electrophilic attack at the C-2 position . This is dictated by the stability of the intermediate sigma complex. Attack at C-2 produces an arenium ion where the positive charge is highly stabilized by delocalization into the adjacent benzene ring—analogous to a stable benzyl carbocation[1].

The Benzene Domain (C-5/C-7): The introduction of a methoxy group at C-4 fundamentally alters the molecule's highest occupied molecular orbital (HOMO). The oxygen lone pairs of the methoxy group exert a strong positive mesomeric (+M) effect, pushing electron density directly into the benzene ring. This heavily activates the positions ortho (C-5) and para (C-7) to the methoxy group.

Controlling the Pathway:

-

Kinetic/Mild Conditions (No Lewis Acid): Soft electrophiles (e.g., halogens) will preferentially attack the most electron-rich, kinetically accessible site: the C-2 position on the furan ring.

-

Thermodynamic/Lewis Acid Conditions: The addition of strong Lewis acids (e.g., AlCl₃) results in coordination with the furan oxygen, effectively deactivating the furan ring. The electrophile is then directed by the C-4 methoxy group to the C-5 position (sterically favored over C-7)[2].

Caption: Mechanistic divergence of EAS on 4-Methoxybenzofuran based on reaction conditions.

Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction trajectory is correct before proceeding to isolation.

Protocol A: Regioselective C-2 Bromination (Furan Ring)

Objective: Install a bromine atom at C-2 for downstream cross-coupling (e.g., Suzuki-Miyaura) without halogenating the activated benzene ring. Causality: N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a low, steady-state concentration of electrophilic bromine. Without Lewis acid activation, the reaction is kinetically driven to the naturally electron-rich furan C-2 position.

Step-by-Step Procedure:

-

Preparation: Dissolve 4-methoxybenzofuran (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an argon atmosphere. Rationale: DMF stabilizes the polar transition state of the sigma complex.

-

Electrophile Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to prevent exothermic spikes that could lead to dibromination.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2–3 hours.

-

Validation Checkpoint: Pull a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes:EtOAc 9:1). The C-2 bromo product will appear as a distinct, lower-Rf UV-active spot compared to the starting material.

-

Quenching & Isolation: Pour the mixture into ice water containing 5% sodium thiosulfate (to neutralize unreacted electrophilic bromine). Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Friedel-Crafts Acylation at C-5 (Benzene Ring)

Objective: Introduce an acetyl group at C-5, a common precursor step for synthesizing biologically active chalcones and pyrimidines[3]. Causality: Aluminum chloride (AlCl₃) performs a dual role. It generates the highly reactive acylium ion from acetyl chloride, and it coordinates with the furan oxygen, deactivating the C-2/C-3 positions. The C-4 methoxy group then dictates ortho-substitution at C-5.

Step-by-Step Procedure:

-

Complex Generation: In a flame-dried flask, suspend AlCl₃ (1.5 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes until the solution becomes homogenous, indicating acylium ion formation.

-

Substrate Addition: Dissolve 4-methoxybenzofuran (1.0 equiv) in a minimal amount of DCM and add it dropwise to the Lewis acid complex at 0 °C. Rationale: Slow addition prevents the highly activated substrate from polymerizing.

-

Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

-

Validation Checkpoint: LC-MS analysis of a micro-aliquot should show a mass shift of +42 Da (addition of acetyl group) with >90% conversion.

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Rationale: The acidic aqueous quench is strictly required to break the strong aluminum-product complex. Extract with DCM, wash with saturated NaHCO₃, dry, and purify via silica gel chromatography.

Caption: Experimental workflow for the Friedel-Crafts Acylation of 4-Methoxybenzofuran.

Protocol C: Mild Nitration via Menke Conditions

Objective: Install a nitro group without degrading the sensitive benzofuran core. Causality: Standard nitration (HNO₃/H₂SO₄) is too harsh and causes rapid oxidative cleavage and polymerization of benzofurans. "Menke conditions" utilize Copper(II) nitrate in acetic anhydride to generate acetyl nitrate in situ. This provides a highly controlled, mild source of the nitronium ion, allowing for clean substitution[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 4-methoxybenzofuran (1.0 equiv) in acetic anhydride (0.5 M) and cool to 0 °C.

-

Reagent Addition: Add finely pulverized Cu(NO₃)₂·3H₂O (1.2 equiv) in small portions.

-

Propagation: Stir at 0 °C for 2 hours. Do not allow the reaction to exceed 10 °C to prevent over-nitration or ring-opening.

-

Validation Checkpoint: GC-MS analysis should confirm the presence of the mono-nitrated species. The absence of heavy molecular weight byproducts confirms the integrity of the furan ring.

-

Quenching: Pour into ice water and stir for 30 minutes to hydrolyze the acetic anhydride. Filter the resulting precipitate or extract with EtOAc.

Quantitative Data & Expected Outcomes

The following table summarizes the expected regiochemical outcomes, typical yields, and analytical markers for the protocols described above.

| Protocol | Electrophile Source | Catalyst / Additive | Primary Regioisomer | Typical Yield | Diagnostic NMR Shift (¹H) |

| A: Bromination | NBS (1.05 eq) | None (Kinetic) | 2-Bromo-4-methoxybenzofuran | 75–85% | Loss of furan C-2 proton (~7.6 ppm) |

| B: Acylation | Acetyl Chloride | AlCl₃ (Thermodynamic) | 1-(4-methoxybenzofuran-5-yl)ethanone | 65–80% | New singlet at ~2.6 ppm (Acetyl CH₃) |

| C: Nitration | Cu(NO₃)₂ / Ac₂O | Acetic Anhydride (Mild) | 5-Nitro-4-methoxybenzofuran | 50–65% | Downfield shift of C-5/C-7 protons |

Troubleshooting & Field Insights

-

Over-halogenation in Protocol A: If dibromination is observed (typically at C-2 and C-7), ensure the reaction is strictly shielded from light to prevent radical pathway initiation, and verify that the NBS is freshly recrystallized from water to remove free Br₂.

-

Poor Yields in Protocol B: The methoxy group can occasionally undergo Lewis-acid mediated demethylation if the reaction is left at room temperature for too long. If the phenol byproduct is detected, reduce the AlCl₃ stoichiometry to 1.1 equivalents and maintain the reaction at 0 °C.

-

Polymerization in Protocol C: If a black, intractable tar forms, the acetic anhydride may contain free acetic acid impurities that raise the reaction temperature exothermically. Use freshly distilled acetic anhydride.

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling and C-H Arylation of 4-Methoxybenzofuran

Strategic Rationale in Medicinal Chemistry

The benzofuran scaffold is a privileged pharmacophore ubiquitous in FDA-approved therapeutics and bioactive natural products. Specifically, 4-methoxybenzofuran presents a highly valuable, yet synthetically nuanced, building block. The methoxy group at the C4 position exerts a strong electron-donating (+M) effect, enriching the electron density of the adjacent furan ring.

Historically, functionalizing the benzofuran core required multi-step pre-activation—such as halogenation or borylation—followed by traditional cross-coupling methods like the Suzuki-Miyaura reaction[1]. However, modern drug development prioritizes atom economy and late-stage functionalization (LSF). Consequently, direct Palladium-catalyzed C2-H arylation has emerged as the premier methodology, allowing for the direct coupling of aryl halides with the unactivated C-H bond of the benzofuran ring[2].

This application note provides a comprehensive, self-validating guide to both modern direct C-H arylation and traditional Suzuki-Miyaura cross-coupling strategies for 4-methoxybenzofuran.

Mechanistic Insights & Causality of Experimental Design

To achieve high yields and regioselectivity, experimental parameters must be precisely tuned to the electronic demands of the substrate.

-

Regioselectivity (C2 vs. C3): In 4-methoxybenzofuran, the C2 position is both electronically and sterically favored for palladation. The C3 position is sterically hindered by the adjacent 4-methoxy group and requires higher activation energy for metalation. Therefore, Pd-catalyzed C-H arylation is highly regioselective for the C2 position[2].

-

The Role of Acetate (CMD Pathway): For direct C-H functionalization, Pd(OAc)2 is the catalyst of choice. The acetate ligand is non-innocent; it facilitates a Concerted Metalation-Deprotonation (CMD) transition state. The acetate carbonyl oxygen abstracts the C2 proton simultaneously as the Pd(II) center forms the C-Pd bond. This concerted mechanism significantly lowers the activation energy barrier compared to a standard electrophilic aromatic substitution pathway[3].

-

Halide Scavenging: When coupling with aryl iodides, the generation of iodide ions can poison the palladium catalyst. The addition of Ag2CO3 serves a dual purpose: the carbonate acts as a base to regenerate the active catalyst, while the silver cation acts as a halide scavenger, precipitating insoluble AgI and driving the reaction equilibrium forward.

Catalytic Workflow

Catalytic cycle of Pd-catalyzed direct C2-H arylation of 4-methoxybenzofuran via CMD.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the direct C2-H arylation of 4-methoxybenzofuran with iodobenzene. The data highlights the critical necessity of the acetate ligand and silver-based halide scavengers.

Table 1: Optimization of Direct C2-H Arylation Conditions

| Entry | Catalyst (5 mol %) | Base / Additive (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | PdCl2 | K2CO3 | DMF | 100 | 34 |

| 2 | Pd(OAc)2 | K2CO3 | DMF | 100 | 58 |

| 3 | Pd(OAc)2 | Ag2CO3 | DMF | 100 | 89 |

| 4 | Pd(OAc)2 | Ag2CO3 | 1,4-Dioxane | 100 | 62 |

| 5 | None | Ag2CO3 | DMF | 100 | N.R. |

Note: Reactions performed on a 0.5 mmol scale for 12 hours. N.R. = No Reaction. DMF is optimal due to its high dielectric constant, which stabilizes the polar CMD transition state.

Experimental Protocols

Protocol A: Direct Regioselective C2-H Arylation (Atom-Economical Route)

This protocol describes the direct coupling of 4-methoxybenzofuran with an aryl iodide, bypassing the need for pre-functionalization.

Step 1: Reaction Preparation (Inert Atmosphere)

-

Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Add 4-methoxybenzofuran (0.5 mmol, 1.0 eq), the corresponding aryl iodide (0.75 mmol, 1.5 eq), Pd(OAc)2 (0.025 mmol, 5 mol %), and Ag2CO3 (1.0 mmol, 2.0 eq).

-

Evacuate and backfill the tube with Argon (repeat 3 times).

-

Add anhydrous, degassed DMF (3.0 mL) via syringe. Causality: Degassing prevents the premature oxidation of the in-situ generated Pd(0) species back to inactive Pd(II) complexes.

Step 2: Execution & Monitoring

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12 hours.

-

Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark black mixture. This color change indicates the precipitation of "Palladium black" (inactive Pd aggregates) and AgI salts, signaling reaction completion.

-

Monitor via TLC (Hexane/EtOAc 9:1). The UV-active starting material ( Rf≈0.6 ) should be fully consumed, replaced by a new, highly fluorescent product spot ( Rf≈0.4 ).

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite. Causality: Celite filtration efficiently removes the colloidal palladium and insoluble silver salts that would otherwise cause severe emulsions during extraction.

-

Wash the filtrate with distilled water ( 3×10 mL) and brine (10 mL) to quantitatively remove the DMF solvent.

-

Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

-

Spectroscopic Validation: In the 1H NMR spectrum, confirm the disappearance of the C2-H proton (typically a doublet around 7.6 ppm) and the retention of the C3-H proton (which will appear as a sharp singlet around 7.1–7.3 ppm), confirming exclusive C2-arylation.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aqueous Media Route)

For highly complex or sterically demanding aryl groups, traditional Suzuki coupling using 2-bromo-4-methoxybenzofuran remains a robust alternative, particularly when utilizing environmentally benign aqueous media[1].

Step 1: Reaction Preparation

-

To a 25 mL round-bottom flask, add 2-bromo-4-methoxybenzofuran (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.75 mmol, 1.5 eq), and K2CO3 (1.5 mmol, 3.0 eq).

-

Add the pre-catalyst Pd(dppf)Cl2 (0.025 mmol, 5 mol %). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step for sterically bulky biaryls.

Step 2: Biphasic Execution

-

Add a solvent mixture of EtOH/ H2O (1:1 v/v, 6.0 mL). Causality: This green solvent system dissolves both the organic substrates (EtOH) and the inorganic base ( H2O ), creating a highly reactive biphasic interface[1].

-

Stir the suspension at 80 °C for 4–6 hours under an Argon atmosphere.

Step 3: Workup

-

Cool to ambient temperature and add brine (10 mL).

-

Extract the aqueous layer with dichloromethane ( 3×10 mL).

-

Combine the organic layers, dry over Na2SO4 , concentrate, and purify via silica gel chromatography to yield the 2-aryl-4-methoxybenzofuran derivative.

References

-

Kitamura, Y., Murata, Y., Iwai, M., Matsumura, M., & Yasuike, S. (2020). Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. URL:[Link]

-

Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. URL:[Link]

-

Zhang, P., Li, Z., Liu, Y., Shi, F., Wang, L., Pu, M., & Lei, M. (2022). Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. The Journal of Organic Chemistry, 87(20), 12722–12731. URL:[Link]

Sources

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Troubleshooting low purity in 4-Methoxybenzofuran synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxybenzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring higher purity and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Low Purity in 4-Methoxybenzofuran Synthesis

This section addresses specific purity-related issues you might encounter during the synthesis of 4-Methoxybenzofuran, particularly when starting from 2-methoxyphenol (guaiacol). The primary synthetic route considered involves O-alkylation followed by an acid-catalyzed intramolecular cyclization.

Problem 1: My final product is contaminated with a significant amount of an isomeric byproduct.

Q: After purification, my NMR and GC-MS data show two isomeric benzofurans. How can I identify the impurity and prevent its formation?

A: This is a classic regioselectivity challenge in benzofuran synthesis. The unwanted isomer is almost certainly 6-methoxybenzofuran.

-

Causality: The formation of 4-methoxybenzofuran vs. 6-methoxybenzofuran is determined by which ortho-position of the intermediate phenoxyacetaldehyde undergoes electrophilic aromatic substitution during the acid-catalyzed cyclization. The methoxy group is an ortho-, para-directing group. While the 6-position is sterically less hindered, electronic factors can be manipulated to favor cyclization at the desired 2-position to yield the 4-methoxy isomer. The choice of acid catalyst and reaction conditions plays a critical role in controlling this selectivity.[1]

-

Diagnostic & Solution Workflow:

-

Confirmation: Confirm the identity of the isomers using 1D and 2D NMR techniques (NOESY or HMBC) to establish the spatial relationship between the methoxy group and the furan ring protons.

-

Catalyst Optimization: Polyphosphoric acid (PPA) is often effective in promoting the desired cyclization.[2] If you are using other Brønsted acids like sulfuric acid or Lewis acids and observing poor regioselectivity, switching to PPA is a primary recommendation.

-

Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the electronically preferred pathway over the sterically preferred one. Start the cyclization at a lower temperature and monitor the reaction progress closely.

-

Purification: If the isomeric mixture is already formed, careful column chromatography on silica gel is the most effective method for separation. Due to their polarity difference, a gradient elution with a hexane/ethyl acetate solvent system should provide good separation.

-

Problem 2: The reaction is incomplete, and my crude product contains a large amount of unreacted starting material (2-methoxyphenol).

Q: My TLC and NMR analysis show a significant spot/signal corresponding to 2-methoxyphenol (guaiacol) even after extended reaction times. What is causing the low conversion?

A: Incomplete conversion typically points to issues in the initial O-alkylation step (the formation of the phenoxyacetaldehyde intermediate).

-

Causality: The O-alkylation of a phenol is a nucleophilic substitution reaction. Incomplete reaction can be due to several factors:

-

Ineffective Base: The base used may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide nucleophile.

-

Poor Reagent Quality: The alkylating agent (e.g., 2-bromoacetaldehyde diethyl acetal) may have degraded, or the solvent may not be sufficiently anhydrous.

-

Insufficient Temperature or Time: The reaction may simply require more energy or a longer duration to proceed to completion.

-

-

Corrective Actions:

| Parameter | Recommendation | Rationale |

| Base | Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). | Ensures complete deprotonation of the phenolic hydroxyl group, maximizing the concentration of the nucleophilic phenoxide. |

| Solvent | Ensure the use of a dry, polar aprotic solvent such as DMF or acetonitrile. | These solvents effectively solvate the cation of the base without interfering with the nucleophile, accelerating the SN2 reaction. |

| Temperature | Gently heat the reaction mixture (e.g., 60-80 °C). | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor by TLC to avoid side reactions. |

| Reagent Purity | Verify the purity of the alkylating agent. | Impurities or degradation can inhibit the reaction. If it's an acetal, ensure the subsequent hydrolysis step is efficient. |

Problem 3: My product appears dark and contains polymeric material, making purification difficult.

Q: The crude reaction mixture is a dark, tar-like substance. What causes this, and how can I prevent it?

A: Polymerization and degradation are common pitfalls, especially during the acid-catalyzed cyclization step.

-

Causality: The aldehyde intermediate and the final benzofuran product can be sensitive to strong acids and high temperatures.[3] The aldehyde can self-polymerize under acidic conditions. Furthermore, the electron-rich benzofuran ring system can be susceptible to acid-catalyzed polymerization or decomposition, especially at elevated temperatures.

-

Preventative Measures:

-

Control Acid Concentration: Use the minimum effective amount of the acid catalyst (e.g., PPA). An excess can promote charring and polymerization.

-

Temperature Management: Add the cyclization precursor to the pre-heated acid catalyst slowly to control the exotherm. Avoid excessively high reaction temperatures. A patent for a similar synthesis specifies reflux in benzene with PPA, suggesting that temperatures around 80-90°C are sufficient.[2]

-